molecular formula C9H12FNO B1529286 1-Amino-2-(3-fluorophenyl)propan-2-ol CAS No. 1339341-82-0

1-Amino-2-(3-fluorophenyl)propan-2-ol

Cat. No.: B1529286
CAS No.: 1339341-82-0
M. Wt: 169.2 g/mol
InChI Key: HAIKRIJRRRGFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(3-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group (-NH2) attached to the second carbon of a propane molecule, which also has a fluorophenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(3-fluorophenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the amine. Another approach is the reductive amination of 3-fluorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

1-Amino-2-(3-fluorophenyl)propan-2-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-Amino-2-(3-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as 2-Amino-2-(3-fluorophenyl)acetic acid and 2-Amino-1-(3-fluorophenyl)ethanol hydrochloride. These compounds share structural similarities but differ in their functional groups and properties, which can lead to different applications and reactivity profiles.

Comparison with Similar Compounds

  • 2-Amino-2-(3-fluorophenyl)acetic acid

  • 2-Amino-1-(3-fluorophenyl)ethanol hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-amino-2-(3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKRIJRRRGFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 4
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-2-(3-fluorophenyl)propan-2-ol
Reactant of Route 6
1-Amino-2-(3-fluorophenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.